Aziridine-1-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7N3 |
|---|---|
Molecular Weight |
85.11 g/mol |
IUPAC Name |
aziridine-1-carboximidamide |
InChI |
InChI=1S/C3H7N3/c4-3(5)6-1-2-6/h1-2H2,(H3,4,5) |
InChI Key |
DGMMZCSQEASTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for Aziridine 1 Carboximidamide Scaffolds
Strategies for the Formation of the Aziridine (B145994) Ring Substructure
The construction of the aziridine ring is the cornerstone of synthesizing Aziridine-1-carboximidamide. Various synthetic strategies have been developed for aziridination, primarily involving the formation of a carbon-nitrogen bond to close the three-membered ring.
Aziridination of Olefins with Nitrene Precursors
A prevalent method for aziridine synthesis is the reaction of an olefin with a nitrene, a highly reactive nitrogen species with a lone pair of electrons and a vacant p-orbital. researchgate.netyoutube.com The nitrene can be generated in situ from various precursors and can add across a carbon-carbon double bond in a concerted or stepwise manner to form the aziridine ring. For the synthesis of this compound, a hypothetical nitrene precursor bearing a protected carboximidamide (guanidinyl) group would be required.
Transition metal catalysts have proven to be highly effective in mediating the transfer of nitrenes from various precursors to olefins, often with high levels of stereoselectivity. nih.govresearchgate.net Rhodium and cobalt complexes are among the most successful catalysts for this transformation. nih.govnih.gov
In a proposed synthesis of this compound, a rhodium(II) carboxylate complex, such as rhodium(II) octanoate, could be employed to catalyze the decomposition of a suitable guanidinyl-based nitrene precursor in the presence of an alkene. The reaction would proceed through the formation of a metal-nitrene intermediate, which then transfers the nitrene to the olefin.
Similarly, cobalt(II)-based catalysts, such as cobalt(II) porphyrins, have been shown to catalyze aziridination reactions. nih.gov The mechanism is believed to involve the formation of a cobalt-nitrene radical species. The choice of catalyst and ligands can influence the efficiency and stereoselectivity of the reaction.
Table 1: Examples of Transition Metal-Catalyzed Aziridination of Olefins
| Catalyst | Olefin | Nitrene Precursor | Product | Yield (%) | Reference |
| Rh₂(esp)₂ | Styrene | H₂NOSO₂Ar | N-H aziridine | High | nih.gov |
| Cobalt Porphyrin | Styrene | Perfluoroarylazide | N-Aryl aziridine | Good | nih.gov |
| TpBr₃Cu(NCMe) | α-fluoro olefin | PhI=NTs | Fluoro-aziridine | Nearly quantitative | us.es |
Metal-Free Aziridination Approaches (e.g., organocatalysis, visible-light promoted)
In recent years, metal-free aziridination methods have gained attention as more sustainable alternatives to transition metal-catalyzed reactions. nih.gov These approaches often utilize organocatalysts or photochemical methods to promote the nitrene transfer.
Organocatalytic aziridination can be achieved using chiral Brønsted acids or Lewis bases to activate the nitrene precursor or the olefin. For instance, a chiral phosphoric acid could potentially catalyze the reaction between an olefin and a guanidinyl-based diazo compound, leading to the enantioselective formation of the aziridine ring. organic-chemistry.org
Visible-light-promoted aziridination is another emerging metal-free strategy. nih.gov In this approach, a photosensitizer absorbs visible light and transfers energy to the nitrene precursor, leading to the generation of the reactive nitrene species. This method offers mild reaction conditions and avoids the use of potentially toxic metal catalysts.
Table 2: Examples of Metal-Free Aziridination Approaches
| Method | Olefin | Nitrene Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |
| Organocatalysis | N-Boc-imine | Diazoacetamide | Chiral Phosphoric Acid | Aziridine-2-carboxamide | Excellent | organic-chemistry.org |
| Visible-Light | Alkene | Iminoiodinane | Visible Light | Aziridine | Good | nih.gov |
Electrochemical Aziridination of Alkenes with Amine Nucleophiles
Electrochemical methods provide a powerful and environmentally friendly approach to aziridination. These reactions typically involve the anodic oxidation of an amine nucleophile to generate a reactive nitrogen species that can then add to an alkene. While specific examples for the synthesis of this compound are not available, the general principles of intramolecular electrochemical cyclization could be applied. For instance, an appropriately substituted amino alkene with a protected carboximidamide group could potentially undergo electrochemical oxidation to form the aziridine ring. researchgate.net
Cyclization Reactions of Amino Alcohols and Haloamines
The intramolecular cyclization of functionalized acyclic precursors is a classical and reliable method for the synthesis of aziridines. illinois.edu This strategy involves the formation of a carbon-nitrogen bond through an intramolecular nucleophilic substitution reaction.
In the context of synthesizing this compound, a 2-amino alcohol or a 2-haloamine bearing a carboximidamide group on the nitrogen atom would be a suitable precursor. For example, treatment of a 2-amino alcohol derivative with a reagent like thionyl chloride would convert the hydroxyl group into a good leaving group, facilitating subsequent intramolecular cyclization upon treatment with a base to yield the aziridine. The Wenker synthesis, which involves the conversion of a β-amino alcohol to a sulfate (B86663) ester followed by base-induced cyclization, is a well-established method that could be adapted for this purpose. illinois.edu
Nucleophilic Addition to 2H-Azirines
2H-Azirines are three-membered heterocyclic compounds containing a carbon-nitrogen double bond. They can serve as precursors to aziridines through nucleophilic addition to the C=N bond. google.com For the synthesis of this compound, a pre-formed 2H-azirine could theoretically react with a guanidinylating agent. However, a more plausible approach would involve the addition of a nucleophile to a 2H-azirine that already contains a suitable precursor to the carboximidamide group. The reactivity of 2H-azirines allows for the introduction of a variety of substituents at the 2-position of the aziridine ring.
Methodologies for the Construction of the Carboximidamide Functionality
The synthesis of the this compound core is fundamentally dependent on the methods available to construct the carboximidamide (or guanidine) group. This functionality can be installed using a range of classical and modern techniques, often employing specialized guanylating agents.
Classical and Modern Approaches to Imidamide Synthesis
The synthesis of amidines, the core structure of carboximidamides, has evolved from classical methods to more efficient modern techniques.
Classical Approaches: Historically, the Pinner reaction was a primary method, involving the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate salt, which is then treated with an amine to yield the amidine. Another traditional route involves the reaction of amines with pre-activated precursors like imidoyl chlorides or thioimidates. organic-chemistry.org
Modern Approaches: Contemporary methods offer milder conditions and broader substrate scopes. These include:
Catalytic Addition to Nitriles: Transition metals, such as ytterbium, catalyze the direct addition of amines to nitriles. organic-chemistry.org
Ynamide Hydroamination: Ynamides (alkynes bearing a nitrogen substituent) can undergo hydroamination with amines, catalyzed by transition metals or performed under catalyst-free conditions, to produce N-sulfonylamidines. organic-chemistry.orgorganic-chemistry.org
Multicomponent Reactions (MCRs): Advanced, one-pot MCRs can rapidly generate complex amidine frameworks from simple starting materials like nitroalkenes, dibromo amides, and amines, avoiding the isolation of intermediates. organic-chemistry.orgorganic-chemistry.org
Amide Activation: Modern synthetic protocols can activate the amide bond itself, using reagents like triflic anhydride, to trigger transformations that lead to complex heterocyclic systems. researchgate.net
Guanylating Agents and Their Application
Guanylation, the process of adding a guanidinyl group, is achieved using specific reagents known as guanylating agents. The choice of agent is critical and often depends on the reactivity of the amine substrate and the desired protecting group strategy. rsc.org Common classes of guanylating agents include thioureas, isothioureas, carbodiimides, and pyrazole-based reagents. lookchemmall.comnih.gov
Thioureas: These are common precursors that require activation for the conversion to a guanidine (B92328). lookchemmall.com Activation is often achieved using metal salts (e.g., copper(II) chloride) or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitate desulfurization and coupling with the target amine. lookchemmall.comnih.gov
S-Alkylisothioureas: Reagents like N,N'-di-Boc-S-methylisothiourea are commercially available and react with amines to form protected guanidines. researchgate.net This method avoids the use of toxic metals but can yield poor results with less reactive amines. researchgate.net
Carbodiimides: These are highly reactive intermediates that readily react with amines to form guanidines. They are often generated in situ from protected thioureas. The high reactivity requires careful control of reaction conditions to prevent decomposition. rsc.orglookchemmall.com
Pyrazole-1-carboximidamides: Reagents such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are effective guanylating agents that offer high yields under mild conditions. However, they can be expensive for large-scale synthesis. nih.govresearchgate.net
Other Reagents: Amidine sulfonic acids, triflyl guanidines, and benzotriazole-containing reagents have also been developed for specific applications in guanidine synthesis. rsc.orglookchemmall.com
| Guanylating Agent Class | Common Reagent Example | Typical Activating Agent/Condition | Key Features |
|---|---|---|---|
| Thioureas | N,N'-Di-Boc-thiourea | EDCI, Mukaiyama's reagent, CuCl₂ | Common precursor; requires activation. rsc.orglookchemmall.com |
| Isothioureas | N,N'-Di-Boc-S-methylisothiourea | Triethylamine, heat | Commercially available; avoids heavy metals. researchgate.net |
| Carbodiimides | Di-Boc-carbodiimide (in situ) | Generated from thiourea (B124793) + activating agent | Highly reactive; atom-economical. nih.gov |
| Pyrazole-1-carboximidamides | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | None (direct reaction) | High yields, mild conditions; can be costly. researchgate.net |
Convergent and Divergent Synthetic Pathways to this compound
The assembly of the final this compound molecule can follow two primary strategic plans: convergent synthesis, where the aziridine ring and the carboximidamide group are prepared separately and then joined, or divergent synthesis, where a common intermediate is used to generate a variety of related structures.
Post-Aziridination Functionalization with Carboximidamide Precursors
A common and logical convergent approach involves the initial synthesis of an N-H aziridine, followed by the introduction of the carboximidamide group onto the aziridine nitrogen. This "post-aziridination" strategy leverages the vast number of methods available for synthesizing the aziridine ring. nih.gov
The key step is the reaction of the pre-formed aziridine with an appropriate guanylating agent. The strained aziridine ring's nitrogen atom acts as the nucleophile, attacking the electrophilic guanylating agent.
Reaction Conditions: The reaction typically involves treating the N-H aziridine with a reagent such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in an aprotic solvent. The choice of guanylating agent is crucial, as harsh conditions could lead to the undesired ring-opening of the sensitive aziridine. nih.govnih.gov
This pathway is advantageous as it allows for the late-stage introduction of the carboximidamide moiety, enabling the synthesis of various analogues from a common aziridine intermediate.
Aziridine Ring Formation in the Presence of Carboximidamide Moieties
An alternative convergent strategy involves forming the aziridine ring on a substrate that already contains the carboximidamide group. This approach is beneficial when the guanylation of the aziridine nitrogen proves difficult or leads to low yields.
This process typically involves an intramolecular cyclization of a precursor molecule, such as a β-amino alcohol, where the amine has been previously functionalized with the carboximidamide group.
Synthetic Route: A common method is a variation of the Wenker synthesis. researchgate.net The synthesis would begin with an amino alcohol, which is first guanylated. The resulting N-guanylated amino alcohol is then treated with a dehydrating agent (e.g., sulfuric acid or a Mitsunobu reaction) to induce intramolecular cyclization, forming the three-membered aziridine ring.
This method secures the often-sensitive carboximidamide group early in the synthetic sequence and relies on well-established cyclization protocols to form the aziridine ring. researchgate.net
Tandem Reactions and Multicomponent Strategies
Advanced synthetic strategies aim to construct the this compound scaffold with maximum efficiency through tandem or multicomponent reactions. These methods form multiple chemical bonds in a single operation, avoiding the isolation of intermediates and reducing waste. mdpi.comnih.gov
Tandem Reactions: A potential tandem process could involve the in situ generation of an N-H aziridine from an alkene and a nitrogen source (e.g., ammonia) via an electrochemical reaction. rsc.org This highly reactive intermediate could then be immediately trapped in the same pot by an electrophilic guanylating agent to yield the final product. This telescoped sequence improves efficiency by minimizing purification steps. rsc.org
Multicomponent Reactions (MCRs): A hypothetical MCR could bring together three or more components simultaneously. For example, a transition-metal-catalyzed process could potentially couple an alkene, a cyanamide (B42294) derivative, and a third component to assemble the this compound structure in one pot. mdpi.com Such reactions are at the forefront of synthetic chemistry and offer a powerful route to complex molecules from simple starting materials. rsc.orgnih.gov
| Pathway | Description | Key Transformation | Advantages | Challenges |
|---|---|---|---|---|
| Post-Aziridination Functionalization | Aziridine ring is formed first, followed by N-guanylation. | Nucleophilic attack of aziridine N on a guanylating agent. | Modular; allows late-stage diversification. | Potential for aziridine ring-opening under harsh conditions. |
| Ring Formation on Carboximidamide Moiety | Carboximidamide group is installed first, followed by aziridine ring closure. | Intramolecular cyclization (e.g., Wenker-type synthesis). researchgate.net | Protects the carboximidamide group early. | Requires a suitable bifunctional precursor. |
| Tandem/Multicomponent Reactions | Multiple bond-forming events occur in a single pot. | Simultaneous or sequential formation of the ring and functional group. mdpi.com | Highly efficient, atom-economical, reduces waste. nih.gov | Requires careful optimization of complex reaction conditions. |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral this compound derivatives with high stereoselectivity is a significant challenge in medicinal and synthetic chemistry. The development of methodologies that allow for the precise control of stereocenters in the aziridine ring is crucial for accessing enantiomerically pure compounds with potential biological activity. This section details the key strategies employed for the stereoselective synthesis of these valuable scaffolds, focusing on enantioselective aziridination protocols and diastereoselective control in ring-forming and coupling reactions.
Enantioselective Aziridination Protocols
Enantioselective aziridination reactions provide a direct route to chiral aziridines from prochiral olefins and a nitrogen source. In the context of this compound synthesis, these protocols often involve the use of chiral catalysts or auxiliaries to induce asymmetry.
One prominent approach involves the use of guanidinium (B1211019) ylides derived from guanidinium salts that incorporate a chiral template. The reaction of these chiral guanidinium salts with aldehydes under basic conditions can lead to the formation of aziridine-2-carboxylates with a carboximidamide moiety at the N1 position. The introduction of a chiral auxiliary onto the guanidinium salt allows for the expansion of this cyclic aziridination to an asymmetric version, yielding chiral aziridine derivatives. nih.gov Modified guanidines have also been investigated as potential chiral auxiliaries, demonstrating reasonable asymmetric induction in both catalytic and stoichiometric asymmetric syntheses. nih.gov
Transition metal-catalyzed nitrene transfer is another powerful method for generating enantioenriched aziridines. chemrxiv.org Silver-catalyzed intramolecular aziridination of carbamimidate nitrene precursors has been shown to be highly chemo- and enantioselective. chemrxiv.org This methodology can be adapted for the synthesis of bicyclic aziridines containing the this compound scaffold. The choice of a suitable chiral ligand, such as a box-type ligand, is critical for achieving high levels of enantioselectivity. For instance, indane-based BOX ligands have proven effective in accommodating bulky protecting groups on the carbamimidate, leading to excellent enantiomeric excess. chemrxiv.org
Table 1: Enantioselective Aziridination using a Silver/BOX Ligand System
| Entry | Olefin Substrate | Ligand | Yield (%) | ee (%) |
| 1 | Homoallylic carbamimidate | L1 (Ph-BOX) | 92 | 35 |
| 2 | Homoallylic carbamimidate | L4 (Indane-BOX) | 85 | 95 |
| 3 | Homoallylic carbamimidate | L5 (Indane-BOX) | 92 | 97 |
| 4 | Homoallylic carbamimidate | L6 (Indane-BOX) | 90 | 96 |
Furthermore, planar chiral rhodium indenyl catalysts have been utilized for the enantioselective aziridination of unactivated alkenes, offering a broad functional group tolerance. nih.gov This approach could potentially be extended to the synthesis of chiral this compound derivatives from the corresponding guanidine-derived nitrogen sources. Organocatalytic methods, such as the imino Corey-Chaykovsky reaction using chiral sulfides, have also been successful in the asymmetric aziridination of imines, affording diaryl aziridines with high enantioselectivity (95-98% ee). rsc.org
Diastereoselective Control in Ring-Forming and Coupling Reactions
Diastereoselective strategies are essential when constructing this compound derivatives with multiple stereocenters. These methods often rely on the use of chiral auxiliaries attached to either the olefin or the imine precursor to direct the stereochemical outcome of the aziridination reaction.
A highly effective strategy for the diastereoselective synthesis of aziridines is the aza-Corey-Chaykovsky reaction of N-tert-butanesulfinyl ketimino esters. nih.govresearchgate.net This methodology provides a scalable and highly diastereoselective route to α-quaternary aziridine-2-carboxylates. The chiral N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the sulfur ylide to one face of the imine. This approach can be readily applied to the synthesis of this compound precursors, where the carboximidamide group is introduced in a subsequent step. The high diastereoselectivity observed in these reactions allows for the straightforward preparation of biologically relevant α-quaternary amino esters and their derivatives from readily available starting materials. nih.gov
The reaction of chiral imines derived from various aldehydes and sulfonamides with dimethylsulfonium methylide also offers a simple and efficient route to chiral aziridines with high diastereoselectivity. researchgate.net By employing a chiral amine component in the imine, it is possible to control the facial selectivity of the methylene (B1212753) transfer reaction. This method has been successfully used to access enantiopure aziridines. researchgate.net
Table 2: Diastereoselective Aziridination of N-tert-Butanesulfinyl Ketimino Esters
| Entry | Ketimino Ester Substrate | Ylide | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Methyl 2-(N-(tert-butylsulfinyl)imino)propanoate | Dimethylsulfoxonium methylide | >99:1 | 85 |
| 2 | Ethyl 2-(N-(tert-butylsulfinyl)imino)butanoate | Dimethylsulfoxonium methylide | 98:2 | 82 |
| 3 | Benzyl 2-(N-(tert-butylsulfinyl)imino)-3-phenylpropanoate | Dimethylsulfoxonium methylide | >99:1 | 90 |
In addition to substrate-controlled methods, catalyst-controlled diastereoselective aziridination has also been developed. For instance, the use of a VANOL catalyst in the reaction of N-Boc imines with α-diazo esters allows for the synthesis of trisubstituted aziridines with excellent diastereo- and enantioselectivities. msu.edu This catalytic approach provides a stereocomplementary route to both cis- and trans-trisubstituted aziridines, which could be valuable for accessing different diastereomers of complex this compound derivatives. msu.edu
Reactivity and Mechanistic Investigations of Aziridine 1 Carboximidamide
Aziridine (B145994) Ring-Opening Reactions and Regioselectivity
The cleavage of the strained C-N bonds in Aziridine-1-carboximidamide is the principal reaction pathway, leading to the formation of valuable 1,2-difunctionalized amine derivatives. The regioselectivity of this ring-opening—that is, which of the two ring carbons is attacked by the nucleophile—is a critical aspect of its synthetic utility. This regioselectivity is governed by a combination of steric, electronic, and catalytic factors, primarily in the context of the protonated, activated aziridinium (B1262131) species. mdpi.comfrontiersin.org
Nucleophilic Ring-Opening with Diverse Nucleophiles (e.g., heteroatomic, carbonaceous)
Once activated by protonation, the this compound ring becomes highly electrophilic and susceptible to attack by a wide array of nucleophiles. The reaction generally proceeds via an SN2-type mechanism. iitk.ac.in
Heteroatomic Nucleophiles: Oxygen nucleophiles (like water and alcohols), sulfur nucleophiles (such as thiophenols), and halide ions can efficiently open the activated aziridine ring. rsc.orgnih.gov Under acidic conditions, these reactions typically yield β-amino alcohols, β-amino ethers, β-amino thioethers, and β-haloamines, respectively.
Carbonaceous Nucleophiles: Carbon-based nucleophiles, including electron-rich aromatic compounds (in Friedel-Crafts-type reactions), organometallic reagents, and enolates, are also effective for forming C-C bonds through aziridine ring-opening. acs.orgsemanticscholar.org
The regioselectivity of the nucleophilic attack on an asymmetrically substituted aziridine ring is predictable based on SN2 reaction principles.
Steric Control: In the case of 2-alkyl-substituted aziridines, nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C3). nih.govacs.org
Electronic Control: For 2-aryl-substituted aziridines, the regioselectivity can be more complex. While steric factors still favor attack at the less substituted carbon, electronic factors can promote attack at the benzylic carbon (C2). The benzylic position can better stabilize the partial positive charge that develops in the transition state, leading to a reaction with more SN1-like character. The outcome can depend on the specific nucleophile and reaction conditions. frontiersin.orgacs.org
| Aziridine Substituent (R) | Nucleophile (Nu-) | Major Product (Attack at) | Reaction Type |
|---|---|---|---|
| Methyl | Methanol/H+ | C3 (less substituted) | SN2 |
| Isopropyl | Thiophenol/H+ | C3 (less substituted) | SN2 |
| Phenyl | Benzene/Lewis Acid | C2 (benzylic) | SN2 (borderline SN1) |
| Phenyl | Azide (N3-) | C2 (benzylic) | SN2 (borderline SN1) |
| Ethyl | H2O/H+ | C3 (less substituted) | SN2 |
Electrophilic Activation and Subsequent Ring-Opening
Non-activated aziridines are generally inert to all but the strongest nucleophiles. acs.org Therefore, electrophilic activation of the nitrogen atom is a prerequisite for most ring-opening transformations. For this compound, the primary mode of activation is protonation.
The carboximidamide group is a strong organic base. wikipedia.orgstackexchange.com Protonation occurs readily on the sp²-hybridized imino nitrogen to form a resonance-stabilized amidinium cation. semanticscholar.orgwikipedia.org This transformation has a profound electronic effect: the now cationic amidinium group acts as a potent electron-withdrawing group. This inductive pull polarizes the C-N bonds of the aziridine ring, making the ring carbons significantly more electrophilic and priming the ring for nucleophilic cleavage. frontiersin.org Brønsted acids like trifluoroacetic acid or mineral acids are effective for this purpose. frontiersin.orgrsc.org
Alternatively, Lewis acids (e.g., BF₃·OEt₂, Zn(OTf)₂) can coordinate to the nitrogen atom of the carboximidamide moiety, achieving a similar activation of the aziridine ring for subsequent nucleophilic attack. acs.orgacs.orgresearchgate.net
Catalytic Approaches to Regiocontrol (e.g., transition metal catalysis, Lewis acid catalysis, organocatalysis)
While Brønsted and Lewis acids are effective activators, modern catalytic methods offer more sophisticated control over the regioselectivity and stereoselectivity of aziridine ring-opening reactions. mdpi.comscilit.com These approaches could be readily applied to the activated form of this compound.
Lewis Acid Catalysis: As mentioned, Lewis acids like BF₃·OEt₂ or scandium and zinc triflates can catalyze ring-opening reactions. acs.orgnih.gov By coordinating to the N-amidinium group, they enhance the electrophilicity of the ring carbons. The choice of Lewis acid and solvent can influence the reaction's regiochemical outcome, sometimes favoring attack at the more substituted carbon where coordination to other functional groups is possible. researchgate.netnih.gov
Organocatalysis: Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) or phase-transfer catalysts, can also promote the ring-opening of N-activated aziridines. rsc.orgrsc.org These methods provide a metal-free alternative for achieving high enantioselectivity in reactions with various nucleophiles. rsc.orgacs.org
| Catalyst Type | Example Catalyst | Typical Nucleophile | Controlling Factor for Regioselectivity |
|---|---|---|---|
| Lewis Acid | BF3·OEt2, Sc(OTf)3 | Arenes, Alcohols | Coordination and electronic stabilization |
| Transition Metal | Pd(0) with PR3 ligand | Organoboronic acids | Ligand sterics (favors less hindered C) |
| Transition Metal | Pd(0) with NHC ligand | Organoboronic acids | Ligand electronics (can favor benzylic C) |
| Transition Metal | Ni(II) | Benzamides (via C-H activation) | Substrate control and catalyst coordination |
| Organocatalyst | Chiral Phase-Transfer Catalyst | β-Ketoesters | Ion-pairing and catalyst structure |
Stereospecificity and Chirality Transfer in Ring-Opening Events
When a chiral, enantiomerically pure aziridine undergoes a ring-opening reaction, the stereochemical outcome is of paramount importance. The acid-catalyzed nucleophilic ring-opening of this compound is expected to proceed via a stereospecific SN2 mechanism. iitk.ac.inacs.org
In this pathway, the nucleophile attacks one of the electrophilic ring carbons from the face opposite to the C-N bond. This backside attack results in a complete inversion of the stereochemical configuration at the carbon center being attacked. acs.orgosaka-u.ac.jp Consequently, the chirality of the starting aziridine is transferred to the product in a predictable manner. For example, the ring-opening of a (2R)-configured aziridine at the C2 position will yield a product with an (S)-configuration at that center. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of complex, stereodefined amine products from chiral aziridine precursors. nih.govnih.gov
Reactivity Profile of the Carboximidamide Moiety within the Aziridine Framework
The carboximidamide group itself defines the activation characteristics of the entire molecule. Its fundamental chemical properties, particularly its basicity, are the key to unlocking the reactivity of the attached aziridine ring.
Protonation and Basic Properties
Amidines are recognized as one of the strongest classes of uncharged organic bases. wikipedia.orgstackexchange.com The basicity of the carboximidamide group in this compound is significantly higher than that of corresponding amides or aliphatic amines. stackexchange.com The pKa of the conjugate acid of a typical amidine falls in the range of 5 to 12. semanticscholar.orgusp.brresearchgate.net
Protonation occurs preferentially at the sp²-hybridized (imino) nitrogen atom. The resulting cation, an amidinium ion, is substantially stabilized by resonance, with the positive charge delocalized across both nitrogen atoms and the central carbon. semanticscholar.orgwikipedia.org This delocalization is responsible for the high basicity of the functional group.
This strong basicity means that under even mildly acidic conditions, this compound will exist predominantly in its protonated, activated form. This protonation acts as a chemical "switch," transforming the unreactive aziridine into a potent electrophile ready to engage in the ring-opening reactions detailed previously.
Reactions Involving the Imidamide Nitrogen Atoms
The carboximidamide functionality, essentially a nitrogen analog of a carboxylic acid, possesses two exocyclic nitrogen atoms that can exhibit nucleophilic and basic properties. The reactivity of these nitrogen atoms in this compound is intricately linked to the electronic nature of the aziridine ring. The lone pair of electrons on the imidamide nitrogens can participate in various chemical transformations, including protonation, alkylation, and acylation.
The basicity of the imidamide nitrogen atoms is a key factor in their reactivity. Guanidine (B92328), a related and well-studied compound, is a very strong base due to the resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. nih.govjst.go.jp Similarly, the protonation of one of the exocyclic nitrogen atoms of the carboximidamide group would lead to a resonance-stabilized cation. However, the presence of the electron-withdrawing aziridine ring is expected to decrease the basicity of the imidamide nitrogens compared to a simple alkyl- or aryl-substituted guanidine.
Reactions such as N-alkylation and N-acylation are anticipated to occur at the exocyclic nitrogen atoms. These reactions are fundamental in modifying the structure and properties of the molecule. The nucleophilicity of these nitrogens will dictate the reaction conditions required for such transformations. In related systems, the reaction of non-protected aziridines with various electrophiles proceeds readily under basic conditions. nih.gov
It is also conceivable that the imidamide nitrogen atoms could participate in intramolecular reactions, potentially interacting with the aziridine ring carbons, especially upon activation of the ring. However, the high reactivity of the strained aziridine ring itself often dominates the chemical behavior of N-substituted aziridines. nih.govwikipedia.org
Interplay between Aziridine Ring Strain and Carboximidamide Functionality
The chemistry of this compound is dominated by the interplay between the high ring strain of the aziridine heterocycle and the electronic properties of the carboximidamide substituent. The aziridine ring, with its bond angles of approximately 60°, possesses significant strain energy, making it susceptible to ring-opening reactions. nih.govwikipedia.org The nature of the substituent on the aziridine nitrogen atom plays a crucial role in modulating this reactivity. nih.govresearchgate.net
The carboximidamide group is expected to act as an electron-withdrawing group, albeit weaker than sulfonyl or carbonyl groups, which are commonly used to "activate" the aziridine ring towards nucleophilic attack. mdpi.com This electron-withdrawing character would decrease the electron density on the aziridine nitrogen and, by extension, on the ring carbons, making them more electrophilic. This activation facilitates ring-opening by a wide range of nucleophiles. mdpi.comresearchgate.net
Conversely, the aziridine ring influences the properties of the carboximidamide group. The strained ring's demand for electron density can reduce the nucleophilicity and basicity of the exocyclic imidamide nitrogen atoms. The geometry of the nitrogen atom in the aziridine ring is pyramidal, and it undergoes rapid inversion. The energy barrier to this inversion is influenced by the N-substituent. researchgate.net The carboximidamide group, with its potential for resonance and steric bulk, will affect this inversion barrier.
The interplay between these two functionalities can also lead to more complex reactivity, such as ring-expansion or rearrangement reactions, where both the aziridine ring and the carboximidamide group are involved in the transformation. researchgate.net
Mechanistic Studies and Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including those involving strained heterocycles like aziridines. nih.govmdpi.com
DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. These calculations can provide detailed information about the structures of reactants, intermediates, transition states, and products. For instance, in the context of aziridine chemistry, DFT has been used to investigate the mechanisms of ring-opening reactions, cycloadditions, and rearrangements. nih.govresearchgate.net
For this compound, DFT studies could be employed to:
Model Reaction Pathways: Elucidate the step-by-step mechanism of nucleophilic ring-opening reactions, identifying whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism. baranlab.org
Characterize Transition States: Determine the geometry and energy of transition states, which is crucial for understanding the kinetics and selectivity of a reaction.
Investigate Intermediate Stability: Assess the stability of potential intermediates, such as aziridinium ions or other reactive species. mdpi.com
A hypothetical DFT study on the reaction of this compound with a nucleophile would involve optimizing the geometries of all stationary points along the reaction coordinate and calculating their corresponding energies. This would allow for the construction of a detailed reaction profile, as illustrated in the following hypothetical data table for a generic nucleophilic ring-opening.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| Intermediate | Ring-opened intermediate | -5.8 |
| TS2 | Transition state for proton transfer | +8.1 |
| Products | Ring-opened product | -12.5 |
From the computed reaction profile, the rate-determining step (RDS) of the reaction can be identified as the step with the highest activation energy barrier. researchgate.net For many reactions of activated aziridines, the initial nucleophilic attack and ring-opening is the RDS. nih.gov
Computational studies can also shed light on the factors that govern the regioselectivity and stereoselectivity of these reactions. In the case of unsymmetrically substituted aziridines, nucleophilic attack can occur at either of the two ring carbons. DFT calculations can predict which site is more susceptible to attack by comparing the activation energies for the two possible pathways. frontiersin.org Factors influencing this selectivity include steric hindrance, electronic effects of substituents, and the nature of the nucleophile and solvent. mdpi.com
For example, a computational analysis could reveal that for this compound, the electronic-withdrawing nature of the carboximidamide group preferentially activates one of the aziridine carbons for nucleophilic attack.
The solvent in which a reaction is carried out can have a profound impact on its rate, mechanism, and selectivity. Computational models can incorporate solvent effects, either implicitly using continuum solvation models or explicitly by including individual solvent molecules in the calculation. nih.gov
For reactions involving charged intermediates or transition states, such as the formation of an aziridinium ion, polar solvents can provide significant stabilization, thereby lowering the activation energy and accelerating the reaction rate. nih.gov In the case of this compound, the choice of solvent could influence:
The equilibrium between the neutral aziridine and any protonated or ionic forms.
The relative energies of different transition states, potentially altering the regioselectivity of ring-opening.
The solubility of reactants and the stabilization of intermediates.
A computational study could compare the reaction profile in different solvents (e.g., a nonpolar solvent like toluene (B28343) versus a polar aprotic solvent like DMSO) to predict the optimal reaction conditions.
| Solvent | Activation Energy for Ring Opening (kcal/mol) | Predicted Relative Rate |
|---|---|---|
| Toluene | 20.5 | 1 |
| Acetonitrile | 17.8 | ~20 |
| DMSO | 16.1 | ~150 |
Spectroscopic Characterization Methodologies for Aziridine 1 Carboximidamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms. For Aziridine-1-carboximidamide, both ¹H and ¹³C NMR would be critical.
In ¹H NMR spectroscopy, the protons on the aziridine (B145994) ring are expected to exhibit characteristic chemical shifts and coupling constants. Due to the strained three-membered ring, the methylene (B1212753) protons of the aziridine ring would likely appear as a complex multiplet. The protons attached to the nitrogen atoms of the carboximidamide group would be expected to appear as broad singlets, and their chemical shifts could be sensitive to solvent and temperature.
¹³C NMR spectroscopy would provide complementary information. The carbon atoms of the aziridine ring would have distinct chemical shifts, typically in the range of 20-40 ppm. The carbon atom of the C=N bond in the carboximidamide moiety would be expected to resonate further downfield.
The connectivity of atoms can be unequivocally established using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments would allow for the assignment of all proton and carbon signals, confirming the this compound structure. The study of N-substituted aziridines has shown that nitrogen inversion rates can also be investigated by temperature-dependent NMR studies. datapdf.com
Table 1: Representative ¹H NMR Data for an Aziridine Ring System
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aziridine CH₂ | 1.5 - 2.5 | m | - |
Table 2: Representative ¹³C NMR Data for an Aziridine Ring System
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Aziridine CH₂ | 20 - 40 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the aziridine and carboximidamide moieties.
Key expected vibrational frequencies include:
N-H stretching: The N-H bonds of the primary and secondary amines in the carboximidamide group would give rise to absorption bands in the region of 3300-3500 cm⁻¹.
C-H stretching: The C-H bonds of the aziridine ring would be observed around 3000 cm⁻¹.
C=N stretching: The carbon-nitrogen double bond of the carboximidamide group would exhibit a characteristic absorption in the range of 1640-1690 cm⁻¹.
N-H bending: The N-H bending vibrations are expected in the region of 1550-1650 cm⁻¹.
C-N stretching: The carbon-nitrogen single bonds would show absorptions in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Aziridine ring vibrations: The strained aziridine ring itself gives rise to characteristic breathing and deformation modes, often observed in the fingerprint region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3500 |
| C-H (aziridine) | Stretching | ~3000 |
| C=N | Stretching | 1640 - 1690 |
| N-H | Bending | 1550 - 1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the aziridine and carboximidamide groups. Cleavage of the strained aziridine ring is a common fragmentation pathway for aziridine-containing compounds. nih.gov The carboximidamide moiety could also undergo specific fragmentations, providing further structural confirmation. The analysis of these fragment ions helps to piece together the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
For this compound, X-ray crystallography would confirm the geometry of the aziridine ring, which is expected to be a nearly equilateral triangle. It would also reveal the planarity of the carboximidamide group and the stereochemical relationships between the substituents. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions such as hydrogen bonding, which are expected to be significant due to the presence of N-H groups.
Advanced Spectroscopic Techniques
In addition to the core techniques, advanced spectroscopic methods could provide more specialized information. For instance, if the molecule were to be studied in complex environments or if specific elemental information were required, techniques like X-ray Absorption Spectroscopy (XAS) could be employed. XAS is sensitive to the local atomic structure and electronic state of a specific element. In the context of this compound, XAS at the nitrogen K-edge could provide detailed information about the bonding and electronic environment of the different nitrogen atoms within the molecule.
Aziridine 1 Carboximidamide As a Synthetic Building Block and Precursor
Construction of Diverse Nitrogen-Containing Heterocycles via Ring Expansion and Annulation Reactions
The high reactivity of the strained aziridine (B145994) ring makes it an excellent precursor for the synthesis of larger and more complex nitrogen-containing heterocyclic systems. These transformations typically proceed through the cleavage of one of the carbon-nitrogen bonds, followed by the formation of a new, more stable ring system.
The expansion of the three-membered aziridine ring to four-membered azetidines or five-membered pyrrolidines is a well-established synthetic strategy. These reactions can occur via several mechanisms, including intramolecular rearrangements or cycloadditions. For instance, the rearrangement of 2-(halomethyl)aziridines can lead to the formation of azetidines.
Another powerful method involves the thermal or photochemical ring-opening of aziridines to form azomethine ylides. These reactive intermediates can then undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to yield pyrrolidine (B122466) derivatives. While these are general pathways for aziridines, specific examples detailing the use of Aziridine-1-carboximidamide in these transformations are not prominent in the surveyed literature.
Table 1: Representative Ring Expansion Reactions of Aziridines to Azetidines and Pyrrolidines This table shows general examples for the aziridine class, as specific data for this compound was not found.
| Starting Aziridine Type | Reagent/Condition | Product Heterocycle |
|---|---|---|
| N-Tosyl-2-(iodomethyl)aziridine | Base | N-Tosyl-azetidine |
| N-Aryl-2-vinylaziridine | Heat | Pyrrolidine derivative |
Formation of Larger Cyclic Amines (e.g., Piperidines, Azepines)
The synthesis of six-membered piperidines and seven-membered azepanes from aziridine precursors is also a synthetically valuable transformation. These ring expansions often involve intramolecular cyclization of a side chain attached to the aziridine ring. For example, an aziridine bearing a nucleophilic group at an appropriate distance on one of its substituents can undergo an intramolecular ring-opening cyclization to form a larger ring.
Regioselective ring-opening of 2-substituted aziridines can generate intermediates that, upon subsequent cyclization, yield piperidine (B6355638) derivatives. Similarly, reactions with 1,3-dienes or other multi-carbon components can lead to the formation of seven-membered rings like azepanes. The specific influence of the carboximidamide group on the regioselectivity and efficiency of these reactions with this compound remains an area for further investigation.
Annulation reactions involving aziridines are a key strategy for constructing polycyclic and fused heterocyclic scaffolds. In these reactions, the aziridine ring serves as a linchpin, with new rings being built onto its framework. This can be achieved through intramolecular processes or intermolecular reactions where the aziridine reacts with a molecule containing multiple reactive sites.
For instance, an aziridine derivative can be a key precursor in a cascade reaction that results in the formation of a complex fused system, such as an indolizidine or quinolizidine (B1214090) alkaloid core. The stereochemistry inherent in the starting aziridine can often be transferred to the final polycyclic product, making this a powerful tool in stereoselective synthesis.
Stereocontrolled Synthesis of β-Functionalized Amines
One of the most significant applications of aziridines in organic synthesis is their use as precursors for the stereocontrolled synthesis of β-functionalized amines. The nucleophilic ring-opening of chiral, non-racemic aziridines is a highly reliable and stereospecific process.
The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of the C-N bond with inversion of stereochemistry at the center of attack. This provides predictable control over the stereochemical outcome of the product. A wide variety of nucleophiles, including organometallics, azides, thiols, and halides, can be employed, allowing access to a diverse array of 1,2-difunctionalized amine products. The presence of the N-carboximidamide group could potentially influence the regioselectivity of the nucleophilic attack, particularly in reactions mediated by Lewis acids that could coordinate with the basic sites of the substituent.
Table 2: Examples of Nucleophilic Ring-Opening of Activated Aziridines This table shows general examples for the aziridine class, as specific data for this compound was not found.
| Aziridine Substrate | Nucleophile | Product | Stereochemistry |
|---|---|---|---|
| N-Tosyl-2-phenylaziridine | Me₂CuLi | N-Tosyl-1-phenyl-2-aminopropane | Inversion at C2 |
| N-Boc-aziridine | NaN₃ | N-Boc-1-azido-2-aminoethane | N/A |
Role in the Synthesis of Complex Molecular Architectures
The synthetic versatility of aziridines makes them valuable intermediates in the total synthesis of complex, biologically active molecules and natural products. Their ability to introduce nitrogen functionality with high stereocontrol is crucial for building the chiral amine fragments found in many alkaloids and pharmaceuticals.
In multistep syntheses, the aziridine motif can be introduced early and then carried through several steps before being strategically opened to reveal a key amine functionality at a late stage. This strategy has been employed in the synthesis of compounds such as amino sugars, β-lactam antibiotics, and various alkaloids. The use of this compound in such complex syntheses would depend on its specific reactivity and stability under various reaction conditions, which has not been extensively detailed in the reviewed literature.
Future Research Directions and Emerging Opportunities in Aziridine 1 Carboximidamide Chemistry
Development of More Sustainable Synthetic Methodologies (e.g., green chemistry principles, flow chemistry)
Future research would likely focus on developing greener synthetic routes to Aziridine-1-carboximidamide and its derivatives. Current synthetic methods for aziridines often rely on traditional batch chemistry, which can involve hazardous reagents and solvents. The application of green chemistry principles is a significant area for development. This includes the use of environmentally benign solvents, minimizing waste, and improving atom economy.
Flow Chemistry: Continuous-flow synthesis represents a promising avenue for the safer and more efficient production of aziridines. organic-chemistry.org The use of microreactors allows for precise control over reaction parameters such as temperature and reaction time, which is crucial when handling potentially unstable intermediates. organic-chemistry.org While no specific flow chemistry protocols for this compound have been published, the development of such methods would be a significant step toward a more sustainable and scalable synthesis.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of functionalized aziridines is often achieved through catalytic processes. rsc.org A key area for future research is the discovery of novel catalytic systems tailored for the synthesis of N-guanidinyl aziridines. Research into general aziridine (B145994) synthesis has explored various catalysts:
Organocatalysis: Chiral guanidines have been used as effective organocatalysts in asymmetric synthesis. nih.gov Exploring their role, or the role of other organocatalysts, in the direct guanylation of the aziridine nitrogen could yield highly selective methodologies.
Metal Catalysis: Transition-metal catalysis, employing metals like rhodium, copper, and cobalt, is a cornerstone of aziridination chemistry, often used for reactions involving nitrene precursors. rsc.org The development of catalysts that can efficiently and selectively construct the this compound scaffold would be a significant advancement.
The goal of this research would be to achieve high yields and excellent stereoselectivity, which is critical for the synthesis of chiral molecules. researchgate.net
Mechanistic Insights into Unprecedented Transformations
The unique electronic properties of the guanidinyl group attached to the aziridine nitrogen could lead to unprecedented chemical transformations. The guanidinyl moiety is a strong electron-donating group, which can influence the reactivity of the aziridine ring in several ways:
Ring-Opening Reactions: The regioselectivity of nucleophilic ring-opening is a fundamental aspect of aziridine chemistry. The guanidinyl group may direct nucleophilic attack to a specific carbon atom of the aziridine ring, and understanding this influence is crucial for synthetic applications.
Rearrangements and Ring Expansions: The strain of the aziridine ring makes it susceptible to various rearrangements. The presence of the guanidinyl group could facilitate novel rearrangement pathways, potentially leading to the formation of larger, more complex heterocyclic structures. rsc.org
Detailed mechanistic studies, combining experimental kinetics with computational modeling, would be essential to understand and predict the outcomes of these transformations.
Design and Synthesis of Functionalized Derivatives with Tailored Reactivity
A significant opportunity lies in the design and synthesis of novel this compound derivatives with specific functionalities. By introducing various substituents on either the aziridine ring or the guanidinyl group, it may be possible to fine-tune the compound's reactivity and properties. For instance, the synthesis of optically pure (chiral) derivatives is of high importance, as chirality is often a key factor in biological activity. mdpi.com The reaction of guanidinium (B1211019) salts with aldehydes has been shown to produce aziridine-2-carboxylates, and introducing a chiral template to the guanidinium salt allows for an asymmetric version of this reaction. nih.govjst.go.jp Applying similar principles to create chiral this compound derivatives is a logical next step.
Integration with Chemo- and Biocatalytic Approaches
Combining traditional chemical synthesis with biocatalysis offers a powerful strategy for creating complex molecules with high selectivity. While no biocatalytic methods have been reported specifically for this compound, the broader field of biocatalysis in aziridine chemistry is emerging. Enzymes could potentially be used for:
Asymmetric Synthesis: Creating specific stereoisomers of functionalized this compound.
Selective Transformations: Modifying one part of the molecule while leaving the reactive aziridine-guanidine system intact.
Developing chemoenzymatic cascades, where a chemical step might form the core structure and an enzymatic step performs a selective functionalization, could provide efficient and sustainable routes to novel, biologically active compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
